molecular formula C17H17N7O2S B6459723 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549052-00-6

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459723
CAS No.: 2549052-00-6
M. Wt: 383.4 g/mol
InChI Key: JRDDUWOVEDVSAW-UHFFFAOYSA-N
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Description

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that combines a purine derivative with a benzothiazole moiety

Preparation Methods

The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the piperazine ring, and finally, the formation of the benzothiazole structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The purine moiety may interact with nucleotide-binding sites, while the benzothiazole structure could engage in specific binding interactions with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione include other purine derivatives and benzothiazole compounds. For example:

    3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the benzothiazole and piperazine moieties but may differ in the substituents on the purine ring.

    9-methyl-9H-purine derivatives: These compounds share the purine structure but may have different substituents on the benzothiazole ring. The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-22-11-20-14-16(22)18-10-19-17(14)24-8-6-23(7-9-24)15-12-4-2-3-5-13(12)27(25,26)21-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDDUWOVEDVSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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